molecular formula C19H18FN3O B4388944 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile

4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile

Numéro de catalogue B4388944
Poids moléculaire: 323.4 g/mol
Clé InChI: YIBOSLVLTMFQCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that affects millions of people worldwide and causes progressive cognitive decline. Currently, there are no effective treatments for Alzheimer's disease, and the development of new drugs is urgently needed. BPN-15606 is a promising candidate drug that has shown potential in preclinical studies.

Mécanisme D'action

4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile works by inhibiting the activity of PDE4D, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is a signaling molecule that is involved in many cellular processes, including memory formation. By inhibiting PDE4D, 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile increases the levels of cAMP in the brain, which enhances memory formation and reduces the production of amyloid beta.
Biochemical and Physiological Effects
4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In addition to reducing the production of amyloid beta, 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. BDNF is known to be reduced in Alzheimer's disease, and increasing its levels could have therapeutic benefits. 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile has also been shown to reduce neuroinflammation, which is a common feature of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, which is important for drugs that target the brain. 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile has also been shown to have good pharmacokinetic properties, which means that it is absorbed well in the body and has a long half-life. However, there are also some limitations to using 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile in lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also a relatively new drug, and more research is needed to fully understand its safety and efficacy.

Orientations Futures

There are several future directions for the development of 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile. One direction is to conduct clinical trials to test its safety and efficacy in humans. Another direction is to investigate its potential for the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile could also be used in combination with other drugs for the treatment of Alzheimer's disease. Finally, more research is needed to fully understand the mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile and its effects on the brain.

Applications De Recherche Scientifique

4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile has been extensively studied in preclinical models of Alzheimer's disease. In these studies, 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile has been shown to improve cognitive function and reduce the accumulation of amyloid beta, which is a hallmark of Alzheimer's disease. 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile works by inhibiting the activity of an enzyme called phosphodiesterase 4D (PDE4D), which is involved in the production of amyloid beta. By inhibiting PDE4D, 4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile reduces the amount of amyloid beta that is produced, which in turn reduces its accumulation in the brain.

Propriétés

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-18-12-16(13-21)6-7-17(18)19(24)23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOSLVLTMFQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-[(4-benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.